

Comprehensive Technical Guide: ((Benzyloxy)methyl)boronic Acid (CAS: 1675239-01-6)

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Compound of Interest

Compound Name: ((Benzyloxy)methyl)boronic acid

Cat. No.: B12838956

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Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, organoboron compounds are indispensable. **((Benzyloxy)methyl)boronic acid** (CAS: 1675239-01-6)^[1] emerges as a highly specialized building block, functioning as a sterically and electronically stabilized equivalent of hydroxymethylboronic acid.

Free hydroxymethylboronic acids are notoriously difficult to handle due to their propensity to form oligomeric anhydrides or undergo rapid protodeboronation. By masking the hydroxyl group with a robust benzyl ether, **((benzyloxy)methyl)boronic acid** can be easily isolated, stored, and deployed in transition-metal-catalyzed cross-couplings or utilized as an electrophilic warhead in ^[2]. This whitepaper dissects its physicochemical profile, mechanistic applications, and provides field-proven, self-validating protocols for its utilization.

Physicochemical Profiling & Structural Analysis

Understanding the physical and structural boundaries of **((benzyloxy)methyl)boronic acid** is critical for designing reaction conditions that prevent premature degradation (such as

deboronation).

Property	Specification / Value
IUPAC Name	((Benzyloxy)methyl)boronic acid
CAS Number	1675239-01-6[1][3]
Molecular Formula	C ₈ H ₁₁ BO ₃ [3]
Molecular Weight	165.98 g/mol [3]
Structural Features	sp ² -hybridized electrophilic boron center; lipophilic benzyl ether protecting group.
Reactivity Profile	Stable under mild basic conditions; susceptible to oxidative cleavage (e.g., H ₂ O ₂ , NaBO ₃) and strong Lewis acids.

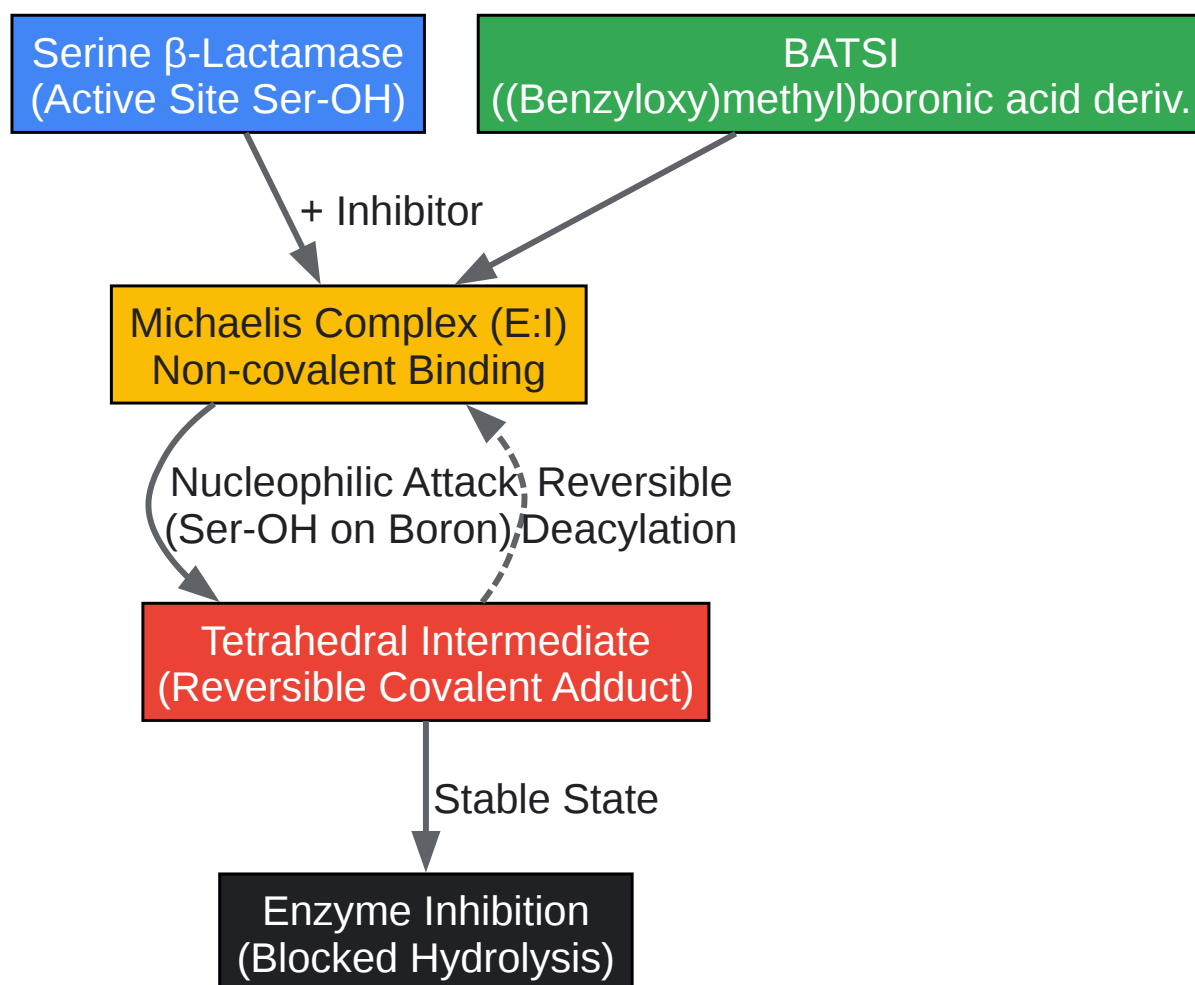
Structural Causality: The benzyl group serves a dual purpose. Synthetically, it prevents unwanted β -hydride elimination and side-reactions during cross-coupling. Biologically, when incorporated into inhibitor scaffolds, the aromatic ring provides essential hydrophobic interactions within the active site pockets of target enzymes[4].

Mechanistic Applications in Synthesis & Drug Design

Boronic Acid Transition State Inhibitors (BATSI)s

One of the most profound applications of boronic acid derivatives is their role in combating antimicrobial resistance. Serine β -lactamases (such as KPC-2, SHV-1, and BlaC) hydrolyze β -lactam antibiotics, rendering them ineffective[2][4]. BATSI)s act as competitive, reversible covalent inhibitors[4][5].

The boron atom in **((benzyloxy)methyl)boronic acid** is electron-deficient. When it enters the enzyme's active site, it undergoes nucleophilic attack by the catalytic serine hydroxyl group. This transforms the planar sp² boron into a stable, sp³-hybridized tetrahedral adduct that perfectly mimics the high-energy transition state of β -lactam hydrolysis[2][6].

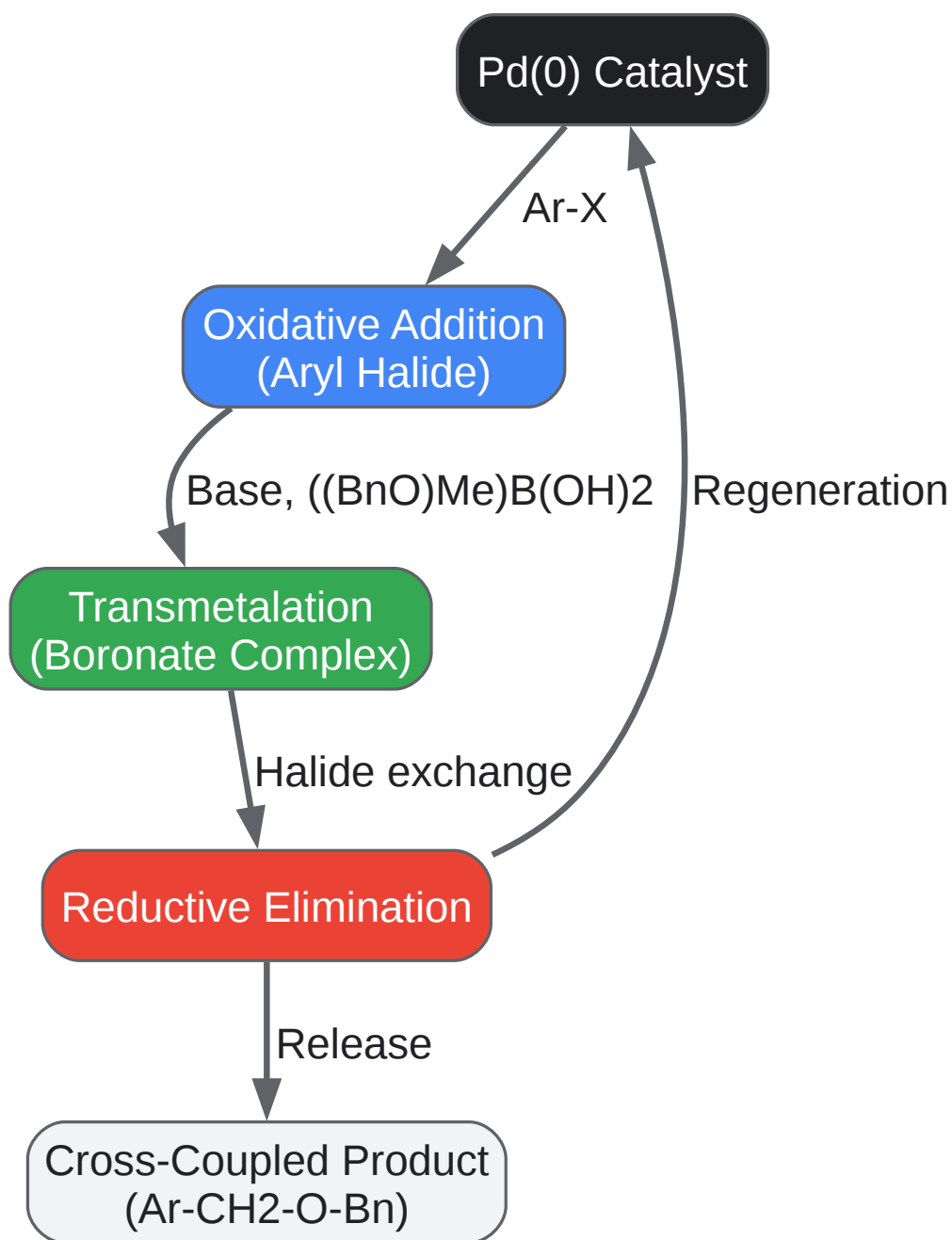


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Mechanism of Boronic Acid Transition State Inhibitors (BATSI) in Serine β -Lactamases.

Suzuki-Miyaura Cross-Coupling

In synthetic workflows, this compound is a premier reagent for introducing a benzyloxymethyl moiety onto aryl or heteroaryl scaffolds via . The coupling cycle relies on the activation of the boronic acid by a base to form a negatively charged, highly nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.



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Catalytic Cycle of Suzuki-Miyaura Cross-Coupling using Organoboron Reagents.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical action is paired with its underlying causality and an In-Process Control (IPC) step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Homologation

Objective: Couple **((benzyloxy)methyl)boronic acid** with an aryl bromide to yield a benzyl-protected aryl-methanol derivative.

- Reaction Assembly:
 - Step: In an oven-dried Schlenk flask, combine Aryl Bromide (1.0 eq), **((benzyloxy)methyl)boronic acid** (1.2 eq), and K_2CO_3 (2.0 eq).
 - Causality: A slight excess of the boronic acid compensates for potential protodeboronation. K_2CO_3 is chosen as a mild, inorganic base to quaternize the boron atom, converting it from a neutral sp^2 species to a nucleophilic sp^3 boronate complex essential for the transmetalation step.
- Catalyst Addition & Degassing:
 - Step: Add $Pd(dppf)Cl_2$ (0.05 eq) and a degassed solvent mixture of 1,4-Dioxane/ H_2O (4:1 v/v). Purge with N_2 for 10 minutes.
 - Causality: $Pd(dppf)Cl_2$ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the final reductive elimination step. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.
- Execution & Self-Validation:
 - Step: Heat the mixture to $80^\circ C$ for 6 hours.
 - Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The starting aryl bromide (UV active) should disappear, replaced by a new, more polar spot (due to the ether oxygen). Confirm via LC-MS (ESI+); look for the adduct of the coupled product. Do not proceed to workup until the mass is confirmed.

Protocol 2: Debenzylation via Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the free hydroxymethyl moiety.

- Reaction Assembly:
 - Step: Dissolve the coupled product in anhydrous Methanol. Add 10% Pd/C (0.1 eq by weight).
 - Causality: Methanol is a highly polar, protic solvent that stabilizes the resulting alcohol and facilitates hydrogen transfer at the catalyst surface. We explicitly avoid Lewis acids (like BBr_3) for deprotection, as they would aggressively cleave the sensitive C-B bond.
- Hydrogenation:
 - Step: Evacuate the flask and backfill with H_2 gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.
 - Causality: The heterogeneous Pd/C catalyst under a mild H_2 atmosphere selectively cleaves the benzylic C-O bond without reducing the aromatic rings or affecting the boron center.
- Execution & Self-Validation:
 - Step: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Validation (IPC): Visual validation is immediate—the black suspension becomes a clear, colorless filtrate. For structural validation, perform $^1\text{H-NMR}$ (in DMSO-d_6). The reaction is successful if the benzylic $-\text{CH}_2-$ protons (typically around 4.5 ppm) and the five aromatic protons of the benzyl group (~ 7.3 ppm) have completely disappeared, and a new hydroxyl proton signal emerges.

References

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- Use of Novel Boronic Acid Transition State Inhibitors To Probe Substrate Affinity in SHV-Type Extended-Spectrum β -Lactamases Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[[Link](#)]
- Inhibiting the β -Lactamase of Mycobacterium tuberculosis (Mtb) with Novel Boronic Acid Transition-State Inhibitors (BATSI) Source: ACS Infectious Diseases URL:[[Link](#)]
- **((Benzyloxy)methyl)boronic acid** - CAS 1675239-01-6 Chemical Properties Source: ChemBK Database URL:[[Link](#)]

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